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Compound of Interest

Compound Name: ER degrader 9

Cat. No.: B15620704 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
ER degrader 9 is a potent and selective bifunctional molecular glue designed for the targeted

degradation of the estrogen receptor (ER).[1][2] It has demonstrated high efficacy in ER-

positive breast cancer cell lines, such as MCF-7, with a half-maximal degradation concentration

(DC50) of less than or equal to 10 nM.[1][2] This document provides detailed application notes

and protocols for the use of ER degrader 9 in a laboratory setting, intended for researchers,

scientists, and drug development professionals.

ER degrader 9 operates through the ubiquitin-proteasome system (UPS), a natural cellular

process for protein disposal.[3] As a bifunctional molecule, it is designed to simultaneously bind

to the estrogen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the

ER protein with ubiquitin, marking it for degradation by the proteasome.[3] This mechanism of

action, known as targeted protein degradation (TPD), offers a powerful alternative to traditional

inhibition, as it leads to the elimination of the target protein. While the specific E3 ligase

recruited by ER degrader 9 is not publicly disclosed, its mechanism aligns with that of other

targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[3][4]

Note: The term "bifunctional molecular glue" suggests a mechanism that induces proximity

between the target protein and an E3 ligase, similar to a PROTAC. Molecular glues are

typically smaller molecules that induce a novel interaction between a protein and an E3 ligase,
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while PROTACs consist of two distinct ligands connected by a linker.[4] The precise structural

and mechanistic distinctions for ER degrader 9 are not fully detailed in available literature.

Product Information
Property Value Source

Compound Name ER degrader 9 MedchemExpress

Synonyms Compound 1 MedchemExpress[1]

Appearance Crystalline solid Generic information

Molecular Formula C40H48N4O2 MedchemExpress[1]

Molecular Weight 616.83 g/mol MedchemExpress[1]

CAS Number 3023359-75-0 MedchemExpress[1]

Purity >98% (typically) Generic information

Solubility Soluble in DMSO Generic information

Storage

Store at -20°C for long-term

storage. Stock solutions can

be stored at -80°C. Avoid

repeated freeze-thaw cycles.

Generic information

Data Presentation
In Vitro Efficacy

Cell Line ER Status Parameter Value Reference

MCF-7 Positive DC50 ≤10 nM
MedchemExpres

s[1][2]

DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50%

degradation of the target protein.
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Caption: Mechanism of action of ER degrader 9.

General Experimental Workflow for In Vitro Studies
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Caption: In vitro experimental workflow.

Experimental Protocols
Protocol 1: In Vitro ER Degradation Assay by Western
Blot
This protocol details the procedure to determine the DC50 of ER degrader 9 in ER-positive

breast cancer cells.

Materials:

ER-positive breast cancer cell line (e.g., MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

ER degrader 9

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80%

confluency at the time of harvest. Allow cells to adhere overnight.

Compound Preparation: Prepare a 10 mM stock solution of ER degrader 9 in DMSO.

Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a serial

dilution from 1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final

concentration as the highest compound concentration.

Cell Treatment: Replace the medium with the medium containing the various concentrations

of ER degrader 9 or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's instructions.

Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Run the gel and transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Incubate with chemiluminescent substrate and capture the signal using an imaging

system.

Strip the membrane and re-probe with a loading control antibody.[5]

Data Analysis:

Quantify the band intensities for ERα and the loading control using image analysis

software.

Normalize the ERα signal to the loading control.

Calculate the percentage of ERα degradation relative to the vehicle control.
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Plot the percentage of degradation against the log concentration of ER degrader 9 and

determine the DC50 value using non-linear regression.

Protocol 2: Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of ER degrader
9.

Materials:

ER-positive breast cancer cell line (e.g., MCF-7)

Complete cell culture medium

ER degrader 9

DMSO

96-well plates

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Microplate reader

Procedure:

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of medium. Allow cells to adhere overnight.[6]

Compound Treatment: Prepare serial dilutions of ER degrader 9 in cell culture medium. Add

the diluted compound to the respective wells. Include a vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2

incubator.

Cell Viability Measurement:

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4

hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance
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at 570 nm.[7]

For CellTiter-Glo assay: Follow the manufacturer's protocol. Typically, add a volume of

reagent equal to the volume of cell culture medium in the well. Mix and measure

luminescence.[7]

Data Analysis:

Subtract the background absorbance/luminescence from all readings.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the log concentration of ER degrader 9 and

determine the IC50 value using non-linear regression.[8]

Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of ER
degrader 9 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., female athymic nude mice)

MCF-7 cells

Matrigel

Estrogen pellets (as MCF-7 tumors are estrogen-dependent)[1][9]

ER degrader 9

Vehicle for in vivo administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)

Calipers for tumor measurement

Procedure:
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Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each

mouse 2-3 days prior to tumor cell inoculation.[9]

Tumor Cell Inoculation:

Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and

Matrigel.

Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.[1][10]

Tumor Growth and Grouping:

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x

Width^2) / 2).

When tumors reach an average volume of 100-200 mm³, randomize the mice into

treatment and control groups.

Compound Administration:

Prepare the formulation of ER degrader 9 in the vehicle.

Administer the compound to the treatment group via oral gavage at the desired dose and

schedule (e.g., once daily).

Administer the vehicle to the control group.

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor the general health of the animals.

Endpoint and Analysis:

At the end of the study (e.g., when tumors in the control group reach a certain size),

euthanize the mice.
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Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot

for ER degradation, immunohistochemistry).

Calculate the tumor growth inhibition (TGI).

Logical Framework for In Vivo Studydot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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